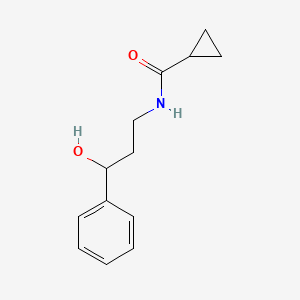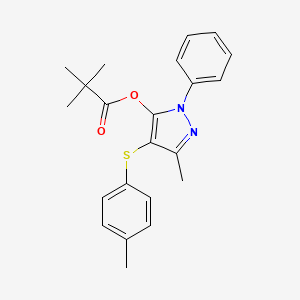
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. CTB is a benzodiazole derivative that has been found to exhibit promising results in various studies related to neuroscience and cancer research.
作用機序
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide acts as a fluorescent tracer that binds to specific cell types or pathways. It is taken up by cells and transported along axons to their terminals, allowing researchers to trace the neuronal pathways of interest. N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide has been shown to be non-toxic and well-tolerated in animal studies. It is rapidly taken up by cells and transported along axons, making it a useful tool for studying neural pathways. N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide is its ability to selectively label specific cell types or pathways. This allows researchers to study the mechanisms of neural plasticity or cancer growth in a targeted manner. N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide is also non-toxic and well-tolerated in animal studies, making it a safe tool for research. However, N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide has limitations in terms of its ability to penetrate the blood-brain barrier, which may limit its use in certain neuroscience applications.
将来の方向性
The potential applications of N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide in neuroscience and cancer research are vast. Future research could focus on developing new methods for delivering N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide to specific cell types or pathways, as well as exploring its use in other areas of biomedical research. Additionally, the development of new fluorescent tracers with improved properties could further enhance the utility of N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide and similar compounds in scientific research.
合成法
The synthesis of N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide can be achieved through a multi-step process that involves the reaction of 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid with cyanogen bromide and cyclobutanone. The resulting product is purified through column chromatography to obtain pure N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide.
科学的研究の応用
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide has been extensively studied for its potential applications in neuroscience research. It has been found to be a useful tool in tracing neuronal pathways and studying the mechanisms of neural plasticity. N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide has also been used in cancer research to study the effects of various treatments on tumor growth and metastasis.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-1,2-dimethylbenzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-17-12-8-11(4-5-13(12)19(10)2)14(20)18-15(9-16)6-3-7-15/h4-5,8H,3,6-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWNIKJLPMVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)
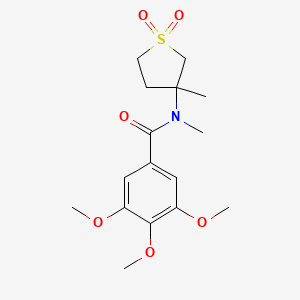
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)
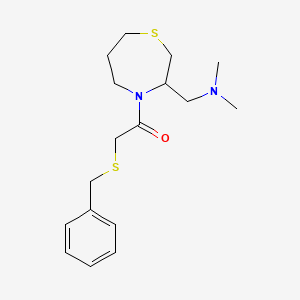
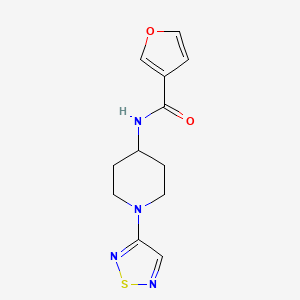
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)
